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molecular formula C6H12O5S2 B8372880 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate

1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate

Cat. No. B8372880
M. Wt: 228.3 g/mol
InChI Key: MOLGAENOWSKBHV-UHFFFAOYSA-N
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Patent
US09388161B2

Procedure details

Triethylamine (7.80 mL, 55.9 mmol) was added to a solution of 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (3.5 g, 23.3 mmol) in dichloromethane (35.0 mL). The reaction solution was cooled to 0° C. and methanesulfonyl chloride (3.25 ml, 41.9 mmol) was added. After 10 minutes, the reaction solution was warmed to room temperature and stirred for 3 h. The reaction was quenched via the addition of saturated aqueous ammonium chloride solution (15 mL). The organic layer was separated and washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford an off-white solid. The solid residue was suspended in ethyl acetate (20 mL) and filtered. The filtered solid was then collected and dried in vacuo affording 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate (5.1 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 2.38-2.56 (m, 4H) 2.94-3.06 (m, 2H) 3.10 (s, 3H) 3.23-3.39 (m, 2H) 5.03 (tt, J=4.74, 2.49 Hz, 1H)
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][CH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl.C(OCC)(=O)C>[CH3:17][S:18]([O:8][CH:9]1[CH2:14][CH2:13][S:12](=[O:16])(=[O:15])[CH2:11][CH2:10]1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.5 g
Type
reactant
Smiles
OC1CCS(CC1)(=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched via the addition of saturated aqueous ammonium chloride solution (15 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an off-white solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtered solid was then collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CS(=O)(=O)OC1CCS(CC1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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